5-Chloro-3-fluoropyridine-2-sulfonyl fluoride
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Overview
Description
5-Chloro-3-fluoropyridine-2-sulfonyl fluoride is a fluorinated pyridine derivative. Compounds containing fluorine atoms are of significant interest due to their unique physical, chemical, and biological properties. The presence of fluorine atoms in the aromatic ring of pyridine derivatives often results in reduced basicity and reactivity compared to their chlorinated and brominated analogues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated pyridines, including 5-Chloro-3-fluoropyridine-2-sulfonyl fluoride, involves various methods. One common approach is the fluorination of pyridine derivatives using fluorinating agents such as AlF3 and CuF2 at high temperatures (450–500°C) . Another method involves the reaction of 3-bromo-2-nitropyridine with Bu4N+F− in DMF at 20°C to form 2-fluoro-3-bromopyridine .
Industrial Production Methods
Industrial production of fluorinated pyridines often employs large-scale fluorination processes using efficient fluorinating reagents and catalysts. The availability of fluorinated synthetic blocks and effective fluorination technology has accelerated the development of these compounds .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-fluoropyridine-2-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing fluorine and chlorine atoms.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and oxidizing or reducing agents for oxidation and reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives .
Scientific Research Applications
5-Chloro-3-fluoropyridine-2-sulfonyl fluoride has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities due to the presence of fluorine atoms.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-Chloro-3-fluoropyridine-2-sulfonyl fluoride involves its interaction with molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to specific receptors or enzymes, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated pyridines such as 2-fluoro-3-bromopyridine and 2,6-difluoropyridine .
Uniqueness
5-Chloro-3-fluoropyridine-2-sulfonyl fluoride is unique due to its specific substitution pattern, which imparts distinct physical, chemical, and biological properties.
Properties
IUPAC Name |
5-chloro-3-fluoropyridine-2-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF2NO2S/c6-3-1-4(7)5(9-2-3)12(8,10)11/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWZYTAOXBOFTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)S(=O)(=O)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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